molecular formula C9H8N4O2 B6257710 1-(4-nitrophenyl)-1H-pyrazol-3-amine CAS No. 87949-11-9

1-(4-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B6257710
CAS No.: 87949-11-9
M. Wt: 204.2
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Description

1-(4-nitrophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.2. The purity is usually 95.
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Properties

CAS No.

87949-11-9

Molecular Formula

C9H8N4O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Contextualization of Pyrazole Chemistry in Contemporary Research

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. frontiersin.orgnih.gov Its unique structural and electronic properties have made it a versatile building block in the design of therapeutic agents and other functional materials. numberanalytics.comnih.gov The pyrazole nucleus is a key component in numerous approved drugs, demonstrating its broad therapeutic potential across various diseases. nih.govnih.gov For instance, celecoxib, a well-known anti-inflammatory drug, and sildenafil, used for erectile dysfunction, both feature a pyrazole core. nih.govtaylorandfrancis.com

The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in drug discovery. nih.gov Researchers have found that replacing other five-membered heterocycles with a pyrazole nucleus can enhance the biological activity of compounds. nih.gov This has led to a surge in the number of pyrazole-containing drugs in clinical pipelines. pharmablock.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profiles of new derivatives. nih.gov This adaptability is crucial for developing lead compounds to tackle complex and emerging diseases. nih.gov

Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, dyes, and materials science. numberanalytics.comglobalresearchonline.net Their applications range from pesticides and herbicides to luminescent compounds and conducting polymers. numberanalytics.com The intrinsic photophysical properties of some pyrazole derivatives also make them valuable in the development of sensors and other advanced materials. mdpi.com

Rationale for Investigating 1 4 Nitrophenyl 1h Pyrazol 3 Amine As a Core Research Target

Classical and Contemporary Approaches to 1H-Pyrazole Synthesis

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic strategies. chim.itnih.gov

Classical methods predominantly rely on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. nih.gov The most prominent of these is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov Variations of this approach use precursors such as α,β-unsaturated ketones and aldehydes, which react with hydrazines to form the pyrazoline intermediate, often followed by oxidation or elimination to yield the aromatic pyrazole ring. nih.govresearchgate.net

Contemporary approaches have expanded the synthetic toolkit, offering greater efficiency, modularity, and control over substitution patterns. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the product, have emerged as a powerful strategy. nih.govbeilstein-journals.org These reactions often generate the 1,3-dielectrophile in situ, streamlining the synthetic process. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions, particularly between diazo compounds and alkynes or alkenes, provide another direct route to the pyrazole core. nih.govnih.gov Modern advancements also include transition-metal-catalyzed methods, such as cross-coupling reactions, which allow for the late-stage functionalization of pre-formed pyrazole rings, and catalytic cyclization cascades. nih.govrsc.org

Table 1: Overview of Major Pyrazole Synthesis Strategies
Synthetic StrategyKey ReactantsDescriptionReference
Knorr Synthesis (Classical)Hydrazine derivative, 1,3-Dicarbonyl compoundA condensation reaction that is one of the most fundamental and widely used methods for forming the pyrazole ring. nih.gov
Reaction with α,β-Unsaturated Systems (Classical)Hydrazine derivative, α,β-Unsaturated ketone/aldehyde/nitrileCyclocondensation reaction that initially forms a pyrazoline, which can then be aromatized to the pyrazole. chim.itresearchgate.net
Multicomponent Reactions (Contemporary)Varies (e.g., Aldehyde, Alkyne, Hydrazine)Three or more components react in a one-pot synthesis, offering high atom economy and efficiency. nih.govbeilstein-journals.org
1,3-Dipolar Cycloaddition (Contemporary)Diazo compound (or other 1,3-dipole), Alkyne/AlkeneA [3+2] cycloaddition reaction that directly constructs the five-membered pyrazole ring. nih.govnih.gov
Transition-Metal Catalysis (Contemporary)Varies (e.g., Hydrazines, Alkynes)Includes methods like rhodium-catalyzed addition-cyclization of hydrazines with alkynes. organic-chemistry.org

Targeted Synthesis of the this compound Core Structure

The synthesis of this compound is achieved by selecting appropriate precursors that install the desired substituents at the N1 and C3 positions regioselectively.

The most direct and widely employed strategy for constructing the 3-aminopyrazole (B16455) core is the cyclocondensation of a hydrazine with an α,β-unsaturated nitrile or a β-ketonitrile. chim.it For the target molecule, this involves the reaction of 4-nitrophenylhydrazine with a three-carbon precursor containing a nitrile group.

A common and effective precursor is ethoxymethylenemalononitrile . The reaction pathway proceeds as follows:

Initial Condensation: The more nucleophilic nitrogen atom of 4-nitrophenylhydrazine attacks the electrophilic β-carbon of ethoxymethylenemalononitrile, leading to the displacement of the ethoxy group.

Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the terminal amino group of the hydrazine moiety adds to the carbon of one of the nitrile groups.

Tautomerization: The cyclized intermediate then tautomerizes to form the stable, aromatic 3-aminopyrazole ring system.

A similar strategy has been successfully used to synthesize 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, where a para-substituted phenyl hydrazine is refluxed with ethoxymethylenemalononitrile in ethanol (B145695). rsc.org Another documented synthesis reacted 4-nitroaniline with 2,3-dicyanopropionic acid ethyl ester in the presence of sodium nitrite and HCl to form a diazonium salt intermediate which then cyclizes to form a 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. nih.gov This highlights the versatility of nitrile-containing precursors in forming aminopyrazoles.

The rational design of precursors is critical for maximizing the yield and purity of the final product.

N1-Substituent Precursor: 4-Nitrophenylhydrazine is the ideal precursor for introducing the 1-(4-nitrophenyl) group. It can be synthesized from the readily available 4-nitroaniline via diazotization followed by reduction. In some one-pot procedures, the diazonium salt of 4-nitroaniline is generated in situ and reacted directly with the C3 precursor. nih.gov

C3-Amine Precursor: The key to forming the 3-amino functionality is the use of a precursor containing a nitrile group. β-Ketonitriles or α,β-unsaturated nitriles are highly effective.

Ethoxymethylenemalononitrile (EMMN): This is a highly reactive and common precursor that leads to the formation of a 4-cyano-3-aminopyrazole derivative. The cyano group at C4 can be removed in a subsequent step if not desired.

Cyanoacetic Acid Derivatives: Esters of cyanoacetic acid can be used, often requiring condensation with an orthoformate to generate a reactive intermediate akin to EMMN.

β-Ketocyanohydrins or β-Ketonitriles: These compounds react directly with hydrazines to form the 3-aminopyrazole ring.

Optimization of reaction conditions, such as solvent choice (ethanol is common), temperature (reflux is often required), and the use of a base or acid catalyst, can significantly impact reaction time and yield. rsc.org For instance, starting with the para-substituted phenyl hydrazine hydrochloride requires basification with a solution like 10% NaOH to generate the free hydrazine before reaction. rsc.org

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the pyrazole ring and the nitrophenyl moiety. These modifications are crucial for tuning the molecule's properties for various applications.

While the target molecule already contains a C3-amino group, further functionalization of the pyrazole ring is possible.

C4-Amination: The introduction of an amino group at the C4 position can be achieved on a related 4-halopyrazole scaffold. The Buchwald-Hartwig coupling reaction is a powerful method for this transformation, using a palladium catalyst with a suitable ligand to couple an amine with a 4-bromo or 4-iodopyrazole. nih.gov Copper-catalyzed amination has also been reported as an effective method, particularly for coupling with alkylamines. nih.gov

Reactions of the C3-Amino Group: The existing 3-amino group is nucleophilic and can readily undergo a variety of reactions. A common derivatization is acylation, where the amine reacts with an acid chloride or anhydride to form an amide. This was demonstrated in the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, where a 5-aminopyrazole was coupled with a carboxylic acid using EDCI and HOBt as coupling agents. rsc.org

Table 2: Selected Functionalization Reactions on the Pyrazole Ring
PositionReaction TypeReagents/CatalystDescriptionReference
C4Buchwald-Hartwig AminationPd(dba)₂, tBuDavePhos, AminePalladium-catalyzed C-N cross-coupling to introduce an amino group at the C4 position of a 4-halopyrazole. nih.gov
C4Copper-Mediated AminationCuI, AmineCopper-catalyzed C-N coupling, effective for introducing alkylamino groups at the C4 position of a 4-iodopyrazole. nih.gov
C3-NH₂Acylation / Amide CouplingCarboxylic Acid, EDCI, HOBtForms an amide bond by coupling the existing amino group with a carboxylic acid. rsc.org

The nitrophenyl group offers a reactive handle for significant structural modifications, primarily through reactions involving the nitro group itself.

Reduction of the Nitro Group: The most important transformation of the 4-nitro group is its reduction to a 4-amino group. This conversion fundamentally alters the electronic properties of the phenyl ring, turning the strongly electron-withdrawing substituent into a strongly electron-donating one. Standard reduction methods include:

Catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net

Metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl). The resulting 1-(4-aminophenyl)-1H-pyrazol-3-amine is a key intermediate for a host of further derivatizations. The newly formed aniline-type amino group can be diazotized to form a diazonium salt, which is a versatile precursor for introducing a wide range of substituents (e.g., -OH, -CN, -halogens via Sandmeyer reaction). It can also be acylated or sulfonylated to form amides and sulfonamides.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific scaffold, highly activated nitroaromatics can undergo nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group can make the ipso-carbon susceptible to attack by potent nucleophiles, although this is more typical when additional activating groups are present or in specific ring systems.

The synthesis of various nitrophenyl-substituted pyrazoles demonstrates that the nitro group is stable under many pyrazole-forming conditions, making it an excellent functional group to carry through a synthesis for later modification. scholarsresearchlibrary.comnih.gov

Modifications at the Pyrazole Nitrogen Atoms

The nitrogen atoms within the pyrazole ring offer reactive sites for various chemical modifications, allowing for the introduction of a wide range of functional groups. These modifications, primarily N-alkylation, N-arylation, and N-acylation, are crucial for tuning the electronic properties and biological activities of the resulting derivatives.

N-Alkylation and N-Arylation:

N-alkylation of pyrazole derivatives is a fundamental method for creating N-substituted pyrazoles. One industrial approach involves first synthesizing an N-unsubstituted pyrazole using inexpensive hydrazine, followed by an N-alkylation step. google.com A general method for producing N-alkylpyrazole derivatives involves the N-alkylation of a pyrazole derivative with an alcohol or its derivative using a crystalline aluminosilicate or aluminophosphate as a catalyst. google.com

A direct method for preparing N-alkyl and N-aryl pyrazoles utilizes primary aliphatic or aromatic amines as the limiting reagent. This protocol is notable for its use of simple, commercially available starting materials and mild reaction conditions, proceeding without inorganic reagents and requiring short reaction times. acs.org

Palladium-catalyzed direct arylation has also been explored for pyrazole derivatives. While direct arylation often targets the carbon atoms of the pyrazole ring, the conditions can be optimized to control the selectivity between C-arylation and N-arylation (amination). For instance, using potassium acetate (KOAc) as a base can inhibit the amination reaction and promote direct arylation at the C-4 position of pyrazoles bearing a free amino group. researchgate.net This highlights the possibility of selectively functionalizing other parts of the molecule while avoiding unwanted reactions at the nitrogen atoms.

N-Acylation:

N-acylation is another significant modification, introducing an acyl group onto a pyrazole nitrogen. This is often achieved through reactions with acylating agents like acid chlorides or anhydrides. For example, a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles were synthesized by a cyclocondensation reaction between 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones and hydrazine hydrate in refluxing glacial acetic acid. researchgate.net In this case, the acetic acid serves as both the solvent and the acetylating agent.

N-acyl pyrazoles are recognized for their role as effective and tunable inhibitors of serine hydrolases, where the acyl chain can be modified to tailor potency and selectivity. nih.gov The reactivity of N-acyl pyrazoles can be influenced by substituents on the pyrazole ring; for instance, electron-withdrawing groups at the C4 position can create a more reactive pyrazole leaving group. nih.gov

The following table summarizes various N-acylation reactions for pyrazole derivatives.

Starting MaterialAcylating Agent / ReagentProduct TypeReference
1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones and Hydrazine HydrateGlacial Acetic Acid1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles researchgate.net
Aromatic carbohydrazide derivatives and 1,3-diketonesNot SpecifiedN-acyl pyrazoles researchgate.net
Pyrazole ureasNot SpecifiedN-acyl pyrazole ureas nih.gov
tert-butyl 3-(methylamino)but-2-enoateFluorinated acetic acid anhydridesIsomeric pyrazoles after subsequent reaction with alkyl hydrazines mdpi.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on minimizing waste, using less hazardous chemicals, and employing energy-efficient methods.

One key green strategy is the use of eco-friendly reaction conditions and catalysts. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through the condensation of an α,β-ethylenic ketone with a substituted hydrazine using copper triflate and an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), as catalysts. nih.gov This method allows for the in-situ oxidation of the intermediate pyrazoline. nih.gov Similarly, highly efficient and recyclable nanomagnetic catalysts, such as Fe2O3@SiO2/In2O3, have been designed for the green synthesis of related heterocyclic compounds. researchgate.net

Solvent-free methods and alternative energy sources are also hallmarks of green pyrazole synthesis. A comparison of different methods for synthesizing N-acyl pyrazoles highlighted reactions utilizing a ball mill (mechanochemistry), which can produce novel pyrazole derivatives with high yield and reproducibility, often without the need for bulk solvents. researchgate.net Microwave irradiation has also been employed to accelerate reactions, such as in the synthesis of 1H-pyrazolo[3,4-b]quinolines, where it favored the formation of the desired product over side reactions and significantly reduced reaction times from 24 hours to just 15 minutes. mdpi.com

Furthermore, developing synthetic routes that avoid the use of protecting groups aligns with green chemistry principles by reducing the number of reaction steps and minimizing waste. A method for the direct C-4 arylation of pyrazoles bearing free amino substituents is considered a "greener" approach because it circumvents the typical protection/deprotection sequence required for the amino group. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reactor, also represents a green approach by saving time, energy, and resources. psu.edu

The following table outlines several green chemistry approaches applied to the synthesis of pyrazole derivatives.

Green Chemistry PrincipleSynthetic ApplicationAdvantagesReference
Use of Recyclable CatalystsSynthesis using a Fe2O3@SiO2/In2O3 nanomagnetic catalyst.Catalyst is reusable and efficient. researchgate.net
Alternative Energy SourcesMicrowave-assisted synthesis of pyrazolo[3,4-b]quinoline.Drastically reduced reaction time (15 min vs 24 h), improved product ratio. mdpi.com
Solvent-Free ConditionsSynthesis of N-acyl pyrazoles using a ball mill (mechanochemistry).Optimal yield and reproducibility, avoids bulk solvents. researchgate.net
Atom Economy / Step ReductionDirect arylation of free NH2 substituted pyrazoles without protecting groups.Avoids protection/deprotection steps, reducing waste and improving efficiency. researchgate.net
Use of Greener Catalysts/SolventsCondensation reaction using copper triflate and an ionic liquid ([bmim]PF6).Efficient catalysis and use of a potentially recyclable solvent medium. nih.gov

Advanced Structural and Spectroscopic Characterization in Research

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

Hydrogen Bonding Networks and Crystal Packing Analysis

In the solid state, molecules of aminopyrazole derivatives are typically linked by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of the related compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, N—H⋯O and C—H⋯O hydrogen bonds connect the molecules to form a three-dimensional network, which is crucial for the stabilization of the crystal structure. nih.gov Similarly, in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, creating sheets in the crystal lattice. nih.gov It is highly probable that 1-(4-nitrophenyl)-1H-pyrazol-3-amine would also exhibit significant hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitro group and pyrazole (B372694) nitrogen atoms acting as acceptors. These interactions would play a pivotal role in the formation of its supramolecular assembly.

Conformational Analysis of the Nitrophenyl and Pyrazole Moieties

The relative orientation of the nitrophenyl and pyrazole rings is a key conformational feature. In related structures, these two rings are not coplanar. For example, in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole and the nitrophenyl ring is 34.3(1)°. nih.gov In another analogue, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms a dihedral angle of 46.0(2)° with the nitrophenyl ring. nih.gov For 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, this angle is 50.61(6)°. nih.gov These findings suggest that the nitrophenyl and pyrazole rings in this compound are also twisted with respect to each other, a conformation likely influenced by steric hindrance and electronic effects.

Table 1: Crystallographic Data for a Related Compound: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile nih.gov

ParameterValue
Molecular FormulaC₁₀H₇N₅O₂
Molecular Weight229.21
Crystal SystemMonoclinic
Space GroupCc
a (Å)3.7685(2)
b (Å)27.3441(17)
c (Å)10.1294(8)
β (°)96.20(3)
Volume (ų)1037.70(12)
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While specific experimental data for this compound is scarce, the expected chemical shifts can be inferred from data on analogous compounds.

1H and 13C NMR Chemical Shift Assignments and Correlation Spectroscopies (COSY, HMQC, HMBC)

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrazole and nitrophenyl rings. The protons on the nitrophenyl group, being in an electron-deficient aromatic system, would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The pyrazole ring protons would also have characteristic shifts. The amino group protons would likely appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the nitrophenyl ring would show signals in the aromatic region (around δ 110-150 ppm), with the carbon attached to the nitro group being significantly deshielded. The pyrazole ring carbons would also have distinct chemical shifts.

To definitively assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would reveal the coupling relationships between protons, HMQC would correlate directly bonded protons and carbons, and HMBC would show longer-range correlations between protons and carbons, helping to piece together the complete molecular structure in solution.

Dynamic NMR Studies for Conformational Exchange Mechanisms

Dynamic NMR (DNMR) studies could provide insights into conformational exchange processes, such as restricted rotation around the C-N bond connecting the pyrazole and nitrophenyl rings. Due to the potential for steric hindrance, the rotation around this bond might be slow on the NMR timescale at lower temperatures, leading to the observation of distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases. Such studies would allow for the determination of the energy barriers associated with this conformational exchange.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration would be observed around 1650-1580 cm⁻¹. The aromatic C-N stretching vibration is expected in the range of 1335-1250 cm⁻¹. acs.org The nitro group would exhibit strong symmetric and asymmetric stretching vibrations, typically in the regions of 1355-1315 cm⁻¹ and 1560-1515 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group is also typically a strong Raman band.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3400-3250
Amine (N-H)Bending1650-1580
Nitro (NO₂)Asymmetric Stretching1560-1515
Nitro (NO₂)Symmetric Stretching1355-1315
Aromatic C-NStretching1335-1250
Pyrazole RingRing VibrationsVarious
Phenyl RingRing VibrationsVarious

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis Relevant to Reaction Pathways

Mass spectrometry is an indispensable analytical technique in chemical research, providing crucial information about the molecular weight and structure of synthesized compounds. For novel heterocyclic compounds like this compound, mass spectrometry serves two primary functions: the precise confirmation of the molecular formula and the detailed analysis of fragmentation patterns. This analysis not only verifies the identity of the target molecule but also offers insights into its chemical stability and potential reaction pathways.

High-resolution mass spectrometry (HRMS) is particularly vital for the unambiguous confirmation of a compound's molecular formula. jeol.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the determination of a unique elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. For this compound (C9H8N4O2), the expected monoisotopic mass is 204.0647 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide definitive evidence for the successful synthesis of the target compound.

Electron Ionization (EI) is a common technique used to induce fragmentation. researchgate.net When a molecule is ionized, it forms a molecular ion (M+•), which is an energetically unstable radical cation. youtube.com This molecular ion can then undergo a series of fragmentation events, breaking down into smaller, more stable charged fragments. The resulting mass spectrum displays the relative abundance of these fragments at their specific m/z ratios. The pattern of fragmentation is characteristic of the molecule's structure and the functional groups it contains. libretexts.orglibretexts.org

The fragmentation of this compound is influenced by its core pyrazole structure, the amine substituent, and the nitrophenyl group. The analysis of related pyrazoline and nitroaromatic compounds provides a basis for predicting its fragmentation pathway. researchgate.netyoutube.com The molecular ion peak is expected at an m/z corresponding to its molecular weight. For compounds containing an even number of nitrogen atoms, like this one, the molecular ion will have an even mass, consistent with the nitrogen rule. libretexts.org

Key fragmentation pathways for this compound likely involve several characteristic bond cleavages. The initial molecular ion (m/z 204) can undergo fragmentation through various routes. A common fragmentation for nitrobenzene (B124822) derivatives is the loss of a nitro group (NO2, 46 Da) or a nitro radical (•NO2), followed by the loss of carbon monoxide (CO, 28 Da). youtube.com Another typical fragmentation involves the cleavage of the bond between the two aromatic rings.

A plausible fragmentation pathway could initiate with the cleavage of the N-N bond within the pyrazole ring or the C-N bond connecting the pyrazole to the nitrophenyl group. The loss of the nitrophenyl radical would lead to a fragment corresponding to the pyrazol-3-amine cation. Conversely, cleavage could result in a nitrophenyl cation (m/z 122). Further fragmentation of the pyrazole ring itself is also expected. researchgate.net

The detailed analysis of these fragments allows researchers to piece together the structure of the parent molecule, confirming the connectivity of the pyrazole, amine, and nitrophenyl moieties. This information is invaluable for verifying the outcome of a synthetic reaction and ensuring the purity of the product.

Interactive Table 1: Predicted Mass Spectrometry Data for this compound

This table outlines the predicted high-resolution mass spectrometry data for the molecular ion and key adducts of the target compound.

Adduct FormPredicted m/z
[M+H]+205.0720
[M+Na]+227.0540
[M+K]+243.0279
[M-H]-203.0574

Interactive Table 2: Plausible Mass Spectrometry Fragmentation of this compound

This table details the likely fragments observed in an Electron Ionization (EI) mass spectrum, based on the fragmentation patterns of related nitroaromatic and pyrazole compounds. researchgate.netyoutube.com

m/zProposed Fragment IdentityProposed Loss from Molecular Ion (m/z 204)
204[C9H8N4O2]+• (Molecular Ion)-
174[M - NO]+•Loss of Nitric Oxide (•NO)
158[M - NO2]+Loss of Nitrogen Dioxide (•NO2)
130[M - NO2 - CO]+Loss of •NO2 and Carbon Monoxide (CO)
122[C6H4NO2]+Phenylnitrile Cation (from cleavage of C-N bond)
92[C6H4N]+Benzonitrile Cation (from loss of O from m/z 122)
82[C4H4N3]+Pyrazol-3-amine Cation
77[C6H5]+Phenyl Cation

Computational Chemistry and Theoretical Investigations of 1 4 Nitrophenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, including the energies of frontier molecular orbitals and the distribution of electrostatic potential. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, have proven to be in excellent agreement with experimental data. asianpubs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEg), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the presence of electron-withdrawing groups, such as the 4-nitrophenyl group, typically leads to a decrease in the LUMO energy, while electron-donating groups, like the 3-amine group, raise the HOMO energy. This combined effect results in a smaller energy gap, indicating higher chemical reactivity. nih.gov The electronic absorption bands observed in UV-Vis spectroscopy are primarily derived from electron transitions between these orbitals, most commonly n → π* and π → π* transitions. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazole Derivatives

Parameter Energy (eV) Description
EHOMO -6.2 to -5.8 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.5 to -2.1 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.7 to 4.1 A smaller gap indicates higher reactivity

Note: These values are illustrative, based on DFT calculations for structurally similar nitrophenyl-pyrazole derivatives found in the literature. thaiscience.infonih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

For 1-(4-nitrophenyl)-1H-pyrazol-3-amine, the MEP map is expected to show distinct regions of charge localization:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are typically located around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. nih.govunar.ac.id

Positive Potential (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potential is generally observed around the hydrogen atoms of the amino group and the pyrazole ring. researchgate.net

Analysis of the charge distribution helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing. researchgate.netnih.gov The nitro and amide (or amine) groups are often identified as key centers for electrophilic interactions in related compounds. nih.gov

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly DFT, are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. researchgate.net The results of these calculations, such as bond lengths, bond angles, and dihedral angles, often show excellent correlation with experimental data obtained from X-ray crystallography. mdpi.com

In this compound, the molecule consists of a pyrazole ring linked to a 4-nitrophenyl ring at the N1 position and an amine group at the C3 position. Key structural features include:

Ring Planarity: The pyrazole ring itself is nearly planar. However, the attached phenyl and nitrophenyl rings are twisted relative to the central pyrazole core.

Dihedral Angles: The dihedral angle between the pyrazole ring and the nitrophenyl ring is significant, often calculated to be around 46.0° in similar structures. nih.gov This twist is due to steric hindrance between the rings. The orientation of the amine group is also crucial for its interaction with neighboring molecules.

Table 2: Typical Calculated and Experimental Bond Lengths (Å) for Substituted Pyrazole Rings

Bond Calculated (DFT) Experimental (X-ray)
N1-N2 1.37-1.38 1.37-1.39
N2-C3 1.29-1.30 1.28-1.33
C3-N (amine) 1.36-1.38 ~1.37
N1-C5 ~1.38 ~1.38

Note: Data is compiled from studies on closely related pyrazole derivatives. nih.govmdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound

While specific mechanistic studies on this compound are not extensively documented, theoretical calculations can provide profound insights into its potential reactivity. The electronic properties derived from DFT serve as a foundation for predicting reaction pathways.

Electrophilic Substitution: Pyrazole rings are known to undergo electrophilic substitution reactions, typically at the C4 position. nih.gov The MEP map and orbital analysis can help predict the activation energy for such reactions.

Nucleophilic Reactivity: The amino group at the C3 position is a primary nucleophilic site. It can participate in condensation reactions with aldehydes or acylation reactions with acid chlorides. researchgate.netnih.gov

Transition State Theory: For a proposed reaction, computational methods can be used to locate the transition state structure and calculate its energy. This allows for the determination of the reaction's activation energy barrier, providing a quantitative measure of its kinetic feasibility. Theoretical studies on the reactions of pyrazaboles with nucleophiles, for example, have successfully mapped out SN2 reaction pathways, identifying intermediates and transition states. scholaris.ca

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, capturing their motion and interactions in a simulated environment, such as in a solvent. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions over time.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: MD can reveal the dynamic range of motion, including the rotation around the single bonds connecting the aromatic rings.

Study Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, one can directly observe the formation and breaking of hydrogen bonds between the compound's amino and nitro groups and the solvent. This provides a more realistic understanding of its behavior in solution compared to gas-phase calculations. mdpi.com

Binding Dynamics: If the compound is investigated as a potential ligand for a biological target, MD simulations can be used to assess the stability of the ligand-protein complex and analyze the specific interactions that maintain binding. nih.gov

While full MD simulations are computationally intensive, solvent effects can also be approximated in DFT calculations using implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), which has been used in studies of related pyrazole compounds. asrjetsjournal.orgdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This framework is instrumental in drug discovery and toxicology for predicting the activity of new compounds and gaining mechanistic insights.

A theoretical QSAR framework for derivatives of this compound would involve several steps:

Data Set Generation: A series of analogues would be synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges from DFT), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). naturalspublishing.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). acs.org

Mechanistic Insight: The resulting QSAR model can provide insight into the mechanism of action. For example, if a descriptor related to the electrostatic potential around the nitro group is found to be highly correlated with activity, it would suggest that this part of the molecule is critical for interaction with a biological target. naturalspublishing.comresearchgate.net

QSAR studies on other pyrazole series have successfully identified key structural features responsible for their anti-breast cancer and EGFR kinase inhibitory activities. acs.orgnaturalspublishing.com

Chemical Reactivity and Mechanistic Studies of 1 4 Nitrophenyl 1h Pyrazol 3 Amine

Acid-Base Properties and Protonation Equilibria

The 1-(4-nitrophenyl)-1H-pyrazol-3-amine molecule possesses both acidic and basic centers, rendering it amphoteric. nih.gov The pyrazole (B372694) ring itself contains a pyridine-like nitrogen atom (at position 2) that is basic and a pyrrole-like nitrogen atom (at position 1) that can be acidic. nih.gov The exocyclic amino group at the C3 position is also basic.

The basicity of the molecule is primarily attributed to the lone pair of electrons on the pyridine-like nitrogen of the pyrazole ring and the amino group. However, the presence of the strongly electron-withdrawing 4-nitrophenyl group at the N1 position is expected to significantly decrease the basicity of the pyrazole ring system compared to unsubstituted pyrazole. nih.gov This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the pyrazole ring, making the lone pairs on the nitrogen atoms less available for protonation. Similarly, the amino group's basicity is also modulated by the electronic nature of the pyrazole ring.

Conversely, the N-H proton of the pyrazole ring can exhibit acidic properties. The acidity of this proton is enhanced by the electron-withdrawing nitro group, which stabilizes the resulting conjugate base. nih.gov Therefore, in the presence of a strong base, this compound can be deprotonated.

The protonation equilibrium of this molecule is a balance between these competing acidic and basic sites. In acidic conditions, protonation is likely to occur at the most basic site, which is expected to be the exocyclic amino group, followed by the pyridine-like nitrogen of the pyrazole ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

The reactivity of the nitrophenyl ring in this compound towards substitution reactions is profoundly influenced by the nitro group.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. It deactivates the phenyl ring by both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, the nitro group is a meta-director. Therefore, any electrophilic substitution on the nitrophenyl ring would be expected to occur at the positions meta to the nitro group (C3' and C5'). However, due to the severe deactivation of the ring, harsh reaction conditions would likely be required. Kinetic studies on the nitration of the closely related 4-methyl-1-p-nitrophenylpyrazole indicate that such reactions proceed on the free base species. rsc.org

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNA_r). This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the pyrazole moiety is attached at the para position to the nitro group. This position is highly activated towards nucleophilic attack. A strong nucleophile can displace a suitable leaving group at this position, although in this specific molecule, the pyrazole ring itself would not be a typical leaving group. However, if a leaving group were present at the ortho or para position to the nitro group, nucleophilic substitution would be a favorable reaction pathway. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the displacement of the chlorine atom. nih.gov

Reactions at the Pyrazole Amino Group (e.g., acylation, alkylation, condensation)

The amino group at the C3 position of the pyrazole ring is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing new derivatives with potentially altered biological activities. For example, 3-aminopyrazoles can be acylated to form pyrazole amides. tandfonline.com

Alkylation: The nitrogen atom of the amino group can act as a nucleophile and participate in alkylation reactions with alkyl halides. This can lead to the formation of secondary and tertiary amines. However, the potential for N-alkylation at the pyrazole ring also exists, and controlling the regioselectivity of the reaction can be a challenge. chemguide.co.uk

Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. wikipedia.orglibretexts.org The synthesis of Schiff bases from aminopyrazoles and various aldehydes is a well-established method for creating new compounds with diverse applications. mdpi.comresearchgate.net

Table 1: Representative Reactions at the Pyrazole Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(1-(4-nitrophenyl)-1H-pyrazol-3-yl)acetamide
AlkylationMethyl iodideN-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-amine
CondensationBenzaldehyde(E)-N-benzylidene-1-(4-nitrophenyl)-1H-pyrazol-3-amine (Schiff base)

Investigating the Role of the Nitro Group in Reaction Pathways

The nitro group plays a pivotal role in directing the reactivity of this compound in several ways.

As previously discussed, its strong electron-withdrawing character governs the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution on the phenyl ring. It deactivates the ring towards electrophiles, directing them to the meta position, while activating it for nucleophilic attack, particularly at the ortho and para positions.

Furthermore, the electronic influence of the nitro group extends to the pyrazole ring. By withdrawing electron density from the N1 nitrogen, it affects the basicity and acidity of the entire heterocyclic system. This can influence the reactivity of the pyrazole ring itself towards substitution reactions. For instance, the introduction of nitro groups onto a pyrazole ring generally makes it more susceptible to nucleophilic attack. nih.gov The electron-withdrawing nature of the nitro group can also impact the nucleophilicity of the exocyclic amino group, potentially making it less reactive compared to an aminopyrazole without this substituent.

The presence of the nitro group is also a key factor in the synthesis of highly nitrated energetic materials, where the pyrazole ring serves as a stable scaffold. researchgate.netfigshare.com

Oxidation-Reduction Chemistry of the Compound

The this compound molecule contains two functional groups that are central to its oxidation-reduction chemistry: the nitro group and the amino group.

Reduction: The nitro group on the phenyl ring can be readily reduced to an amino group under various conditions. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals such as iron, tin, or zinc in acidic media. wikipedia.orgorganic-chemistry.org The use of trichlorosilane (B8805176) in the presence of a base is also an effective method for this transformation. google.com This reduction would yield 1-(4-aminophenyl)-1H-pyrazol-3-amine, a compound with significantly different electronic and reactivity properties due to the conversion of a strongly electron-withdrawing group to a strongly electron-donating group.

Oxidation: The primary amino group on the pyrazole ring is susceptible to oxidation. The oxidation of aminopyrazoles can lead to the formation of various products, with the N-N coupling to form azopyrazoles being a notable reaction. mdpi.comresearchgate.net This transformation can be achieved using various oxidizing agents, including electrochemically generated species like NaOCl or bromine. researchgate.netrcsi.science The oxidation of the amino group to a nitro group is also a possibility, although this typically requires specific oxidizing agents.

Coordination Chemistry of 1 4 Nitrophenyl 1h Pyrazol 3 Amine As a Ligand

Synthesis and Characterization of Metal Complexes Incorporating 1-(4-nitrophenyl)-1H-pyrazol-3-amine

While no specific metal complexes of this compound are reported, the synthesis of such complexes would likely follow established methods for other pyrazole-based ligands. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile. The resulting complexes can be isolated as precipitates or by slow evaporation of the solvent.

The synthesis of transition metal complexes with aminopyrazole ligands is well-documented. For instance, complexes of 3(5)-aminopyrazole with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been prepared by reacting the respective metal chlorides with the ligand in a 1:2 molar ratio in an aqueous ethanol solution. niscpr.res.in These complexes often have the general formula [ML₂Cl₂] and are typically air-stable solids, insoluble in common organic solvents. niscpr.res.in

It is anticipated that this compound would react similarly with transition metal salts like copper(II) chloride, cobalt(II) acetate, or nickel(II) nitrate. The reaction would likely yield neutral or cationic complexes, depending on the counter-ion and the coordination mode of the ligand. Characterization would involve elemental analysis, molar conductance measurements to determine their ionic nature, and various spectroscopic techniques.

A hypothetical reaction for the synthesis of a copper(II) complex is shown below:

CuCl₂ + 2(C₉H₈N₄O₂) → [Cu(C₉H₈N₄O₂)₂Cl₂]

The coordination chemistry of pyrazole-derived ligands with f-block elements is an active area of research. Lanthanide complexes with pyrazole-containing ligands are often investigated for their potential magnetic and luminescent properties. For example, lanthanide complexes with pyrimidyl-substituted nitronyl nitroxide radicals have been synthesized and shown to exhibit single-molecule magnet behavior. rsc.org Similarly, anionic lanthanide complexes with 4-formylpyrazole-5-one derivatives have been characterized, revealing that the lanthanide ion is typically coordinated by eight oxygen atoms from the ligands. nih.gov

Given these precedents, it is plausible that this compound could form complexes with lanthanide ions, such as Eu(III), Tb(III), or Nd(III), likely coordinating through the nitrogen atoms of the pyrazole (B372694) ring and the amino group. The synthesis would typically involve the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·nH₂O or LnCl₃) with the ligand in a suitable solvent.

The study of actinide complexes with nitrogen-donor ligands is crucial for understanding their biogeochemistry and for developing separation technologies. nih.gov While specific actinide complexes with this compound are not known, research on actinide complexes with other nitrogen-containing heterocyclic ligands provides a basis for speculation. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the structure and bonding in such complexes. researchgate.net

Ligand Binding Modes and Coordination Geometries

Pyrazole-based ligands can exhibit a variety of coordination modes due to the presence of multiple potential donor atoms. researchgate.net For this compound, the primary coordination sites are the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the 3-amino group.

Common binding modes for aminopyrazole ligands include:

Monodentate Coordination: The ligand can bind to a metal center through the N2 atom of the pyrazole ring.

Bidentate Chelating: The ligand can form a five-membered chelate ring by coordinating to a single metal center through both the N2 pyrazole nitrogen and the amino group nitrogen. This is a common mode for 3-aminopyrazole (B16455) itself. niscpr.res.in

Bidentate Bridging: The ligand can bridge two metal centers, with one metal binding to the N2 pyrazole nitrogen and the other to the amino group.

The presence of the bulky 4-nitrophenyl group at the N1 position may sterically influence the coordination mode, potentially favoring monodentate or bridging coordination over chelation. The resulting coordination geometries around the metal center would depend on the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands. Common geometries include tetrahedral, square planar, and octahedral for transition metals. researchgate.netresearchgate.net

Spectroscopic and Structural Analysis of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Properties for Mechanistic Understanding)

The characterization of potential metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. Upon complexation, shifts in the stretching frequencies of the N-H (amino group) and C=N (pyrazole ring) bonds are expected. For example, a shift to lower wavenumbers for the ν(N-H) band would indicate coordination of the amino group. niscpr.res.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, d-d transitions in the visible region are characteristic of specific coordination environments for transition metals like Co(II), Ni(II), and Cu(II). researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy can provide detailed information about the electronic structure and the environment of the metal ion.

Magnetic Susceptibility: Measuring the magnetic moment of the complexes at different temperatures can help determine the spin state of the metal ion and identify any magnetic interactions between metal centers in polynuclear complexes. For example, the magnetic moment for an octahedral Co(II) complex is typically in the range of 4.3-5.2 B.M. niscpr.res.in

A hypothetical table of spectroscopic data for a Co(II) complex is presented below for illustrative purposes.

ComplexColorMagnetic Moment (B.M.)Key IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm) (Assignment)
[Co(C₉H₈N₄O₂)₂Cl₂]Blue~4.5ν(N-H): ~3200ν(C=N): ~1580ν(Co-N): ~450~650 (⁴A₂ → ⁴T₁(P))~580 (⁴A₂ → ⁴T₁(F))

This table is illustrative and based on typical data for related Co(II) complexes.

Theoretical Studies on Metal-Ligand Interactions and Bonding Characteristics

Density Functional Theory (DFT) and other computational methods are invaluable for understanding the electronic structure, bonding, and reactivity of metal complexes where experimental data is scarce. uni-goettingen.de For complexes of this compound, theoretical studies could:

Optimize Geometries: Predict the most stable coordination geometries and ligand binding modes.

Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to quantify the nature and strength of the metal-ligand bonds.

Simulate Spectra: Calculate vibrational frequencies (IR) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra.

Investigate Reactivity: Explore the electronic properties, such as the HOMO-LUMO gap, to predict the reactivity of the complexes. The electron-withdrawing nitro group on the phenyl ring is expected to influence the electron density on the pyrazole ring and thus modulate the ligand's donor properties and the resulting complex's stability and reactivity. nih.gov

Exploration of Advanced Functional Properties and Mechanistic Applications

Investigation of Optical Properties and Photophysical Behavior

The optical and photophysical properties of 1-(4-nitrophenyl)-1H-pyrazol-3-amine are of fundamental importance for its potential applications in materials science and as a molecular probe.

Fluorescence and Phosphorescence Studies

The fluorescence and phosphorescence characteristics of pyrazole (B372694) derivatives are influenced by the nature and position of their substituents. While specific quantitative data such as quantum yields and lifetimes for this compound are not extensively documented in publicly available literature, the presence of the nitroaromatic group, a known fluorescence quencher, suggests that the fluorescence quantum yield of this compound in solution is likely to be low. The electron-withdrawing nature of the nitro group can promote non-radiative decay pathways, thus diminishing fluorescence intensity.

Phosphorescence, a phenomenon involving emission from a triplet excited state, is a possibility for this molecule, particularly at low temperatures in a rigid matrix, which would minimize non-radiative decay processes. The presence of the heavy nitro group could facilitate intersystem crossing from the singlet to the triplet state, a prerequisite for phosphorescence. However, detailed experimental studies are required to confirm and quantify these photoluminescent properties.

Solvatochromism and Aggregation-Induced Emission (AIE) Mechanisms

Solvatochromism , the change in the color of a substance with the polarity of the solvent, is a property often observed in molecules with a significant change in dipole moment upon electronic excitation. For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitrophenyl group attached to the pyrazole core suggests a potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character would likely lead to a larger dipole moment in the excited state compared to the ground state, resulting in a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are primarily dictated by the redox-active nitro group and the pyrazole ring system. Cyclic voltammetry would be the key technique to probe its redox behavior.

It is anticipated that the nitro group would undergo a quasi-reversible or irreversible reduction at a negative potential, a characteristic feature of aromatic nitro compounds. The exact reduction potential would be influenced by the electronic environment provided by the pyrazole and amine moieties. The amine group, being an electron-donating group, would likely make the reduction of the nitro group slightly more difficult (shifting the potential to more negative values) compared to unsubstituted nitrobenzene (B124822).

The pyrazole ring itself can also undergo oxidation at a sufficiently positive potential. The presence of the electron-donating amino group at the 3-position would be expected to lower the oxidation potential of the pyrazole ring, making it more susceptible to oxidation compared to an unsubstituted pyrazole. Detailed cyclic voltammetry studies would be necessary to determine the precise redox potentials and to assess the reversibility of these electrochemical processes.

Catalytic Applications and Mechanistic Role in Chemical Transformations

While the direct catalytic application of this compound as a primary catalyst is not extensively reported, its structural features suggest its potential as a ligand in catalysis. The pyrazole nitrogen atoms and the exocyclic amino group can act as coordination sites for metal centers, forming stable metal complexes.

Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions. The electronic properties of the pyrazole ring and its substituents can be tuned to modulate the catalytic activity of the metal center. In the case of this compound, the electron-withdrawing nature of the nitrophenyl group could influence the electron density at the metal center, thereby affecting its catalytic performance in reactions such as Suzuki-Miyaura or Heck cross-couplings.

The mechanistic role of such a ligand would involve the coordination of the pyrazole nitrogen(s) to the metal catalyst, influencing the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic environment provided by the ligand is crucial for the efficiency and selectivity of the catalytic process. Further research is needed to explore the synthesis of metal complexes of this compound and to evaluate their catalytic efficacy in various organic transformations.

Mechanistic Investigations in Biological Systems

The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The specific compound this compound has been investigated, primarily through computational methods, for its potential as an enzyme inhibitor.

Enzyme Inhibition Mechanism Studies

Kinase enzymes are a prominent target for pyrazole-based inhibitors. While specific kinetic analysis for this compound is not available, studies on structurally similar compounds provide insights into the potential mechanism of inhibition. For a related compound, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, a switch in inhibitory profile from p38α MAP kinase to other kinases relevant in cancer was observed, highlighting the sensitivity of the biological activity to the substitution pattern on the pyrazole core.

Molecular docking studies are a powerful tool to predict the binding mode of a ligand within the active site of a target enzyme. For pyrazole derivatives, these studies often reveal key interactions, such as hydrogen bonding between the pyrazole nitrogen atoms or the amino group with amino acid residues in the enzyme's active site. The nitrophenyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues.

A hypothetical molecular docking study of this compound with a kinase active site might reveal the following interactions:

Hydrogen Bonding: The amino group at the C3 position and the nitrogen atoms of the pyrazole ring could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase.

Hydrophobic Interactions: The phenyl ring of the nitrophenyl group could fit into a hydrophobic pocket within the active site.

π-π Stacking: The aromatic pyrazole and phenyl rings could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions would collectively contribute to the binding affinity of the compound and its inhibitory potency. To elucidate the precise mechanism of enzyme inhibition, detailed kinetic analyses, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), would be essential.

Receptor Binding Profile and Molecular Docking for Mechanistic Insight

While specific receptor binding studies for this compound are not extensively documented in public literature, the broader class of pyrazole derivatives is well-recognized for its interaction with various protein targets, particularly kinases. Molecular docking simulations on analogous compounds provide significant mechanistic insights into potential binding behaviors.

Computational studies on pyrazole derivatives frequently identify them as potential inhibitors of receptor tyrosine kinases and serine/threonine protein kinases, which are crucial in cell signaling and are often implicated in hyperproliferative diseases. nih.gov For instance, docking simulations of various pyrazole compounds have been performed against targets like VEGFR-2, Aurora A, and CDK2. nih.gov These studies reveal that the ligands typically fit deeply within the protein's binding pocket, stabilized by hydrogen bonds and other non-bonding interactions. nih.gov

A detailed study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives utilized Density Functional Theory (DFT) and molecular docking to analyze their bio-usefulness. nih.gov The docking simulations were performed against antioxidant and other protein targets (PDB IDs: 5ADH and 1RO6), calculating the binding affinity and mapping non-bonding interactions to predict their biological potential. nih.gov The presence of the nitro group (NO₂) was found to enhance the electrophilic nature of the compounds, which can influence their interaction with nucleophilic residues in a receptor's active site. nih.gov

Table 1: Examples of Molecular Docking Targets for Pyrazole Derivatives

Derivative Class Protein Target(s) Key Findings Reference
Substituted 1H-pyrazoles VEGFR-2, Aurora A, CDK2 Minimum binding energies indicated potential inhibition; interactions stabilized by hydrogen bonds. nih.gov
Nitrophenyl-dihydro-pyrazoles PDB IDs: 5ADH, 1RO6 Calculated binding affinities suggest potential as antioxidant and anticancer agents. nih.gov
Pyridinyl-pyrazol-amines p38α MAP kinase Regioisomeric structure determined the inhibitory profile against specific kinases. nih.gov

Interactions with Nucleic Acids (e.g., DNA/RNA binding mechanisms)

The interaction of pyrazole derivatives with nucleic acids represents a significant area of research for developing novel therapeutic agents. Studies on 1H-pyrazole-3-carboxamide derivatives have provided a framework for understanding these interactions. nih.gov A proposed mechanism involves the binding of these compounds to the minor groove of DNA. nih.gov

The binding affinity of these compounds to DNA can be quantified. For example, one pyrazole derivative, pym-5, was found to have a high DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. nih.gov Such interactions are typically investigated and confirmed using several biophysical techniques:

Electronic Absorption Spectroscopy: Changes in the absorption spectra of the compound upon titration with DNA can indicate binding. nih.gov

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound can suggest an intercalative or groove-binding mode that lengthens the DNA helix. nih.gov

Fluorescence Spectroscopy: A significant decrease in the fluorescence of an ethidium (B1194527) bromide-DNA complex upon the addition of the compound suggests displacement of the intercalating dye, indicating strong interaction and potential conformational changes to the DNA. nih.gov

DNA Cleavage Assays: Some derivatives have demonstrated the ability to induce cleavage of supercoiled plasmid DNA (e.g., pBR322), suggesting that DNA could be a direct target for their biological activity. nih.gov

The forces driving these interactions are multifaceted and can include electrostatic forces, van der Waals forces, and hydrogen bonds. nih.gov

Table 2: DNA Interaction Profile of a Representative Pyrazole Derivative (pym-5)

Parameter Result Implication Reference
Binding Mechanism DNA Minor Groove Binding Potential to interfere with DNA replication and transcription. nih.gov
Binding Constant (K) 1.06×10⁵ M⁻¹ High-affinity interaction with DNA. nih.gov
EB-CT-DNA Assay >50% decrease in fluorescence Strong competition with ethidium bromide, suggesting significant conformational impact on DNA. nih.gov
Plasmid Assay Cleavage of pBR322 DNA The compound can induce DNA strand breaks. nih.gov

Cellular Uptake Mechanisms and Intracellular Localization Studies

Applications in Materials Science

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for various applications in materials science. The presence of both an electron-donating amine group and a strong electron-withdrawing nitrophenyl group attached to the pyrazole core creates a "push-pull" electronic system, which is foundational for many of its advanced properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (Mechanistic Principles)

Pyrazole derivatives are recognized for their potential in organic electronics, particularly due to their electroluminescent and nonlinear optical (NLO) properties. nih.gov The mechanistic principle behind these properties is often an efficient intramolecular charge transfer (ICT) from the electron-donor part of the molecule to the electron-acceptor part upon photo-excitation. nih.gov

In compounds like this compound, the amine group acts as the donor and the nitrophenyl group as the acceptor. This inherent asymmetry in electron density can lead to a large change in the dipole moment between the ground and excited states, which is a key requirement for NLO activity. The NLO properties of related pyrazole derivatives have been quantified by calculating their hyperpolarizability (β₀), with some compounds showing values significantly greater than that of urea, a standard NLO material. nih.gov This suggests their potential for use in applications such as ultrafast optics and data storage. nih.gov

Sensors and Probes (Focus on Detection Mechanism and Selectivity)

The structural framework of nitrophenyl-substituted pyrazoles is well-suited for the development of chemosensors. A nitrophenyl bispyrazole derivative has been successfully demonstrated as a selective colorimetric sensor for ferric ions (Fe³⁺). researchgate.net

The detection mechanism is based on the specific coordination between the pyrazole derivative and the Fe³⁺ ion. This binding event alters the electronic structure of the ligand, leading to a change in its light absorption properties, which is observed as a distinct color change from white to orange. researchgate.net This provides a direct visual readout for the presence of the target ion. The sensor showed high selectivity for Fe³⁺ over other competing metal ions. The sensitivity of this system was quantified with a calculated detection limit of 2.19 × 10⁻⁶ M, highlighting its effectiveness for environmental and biological monitoring. researchgate.net

Table 3: Performance of a Nitrophenyl Bispyrazole-Based Fe³⁺ Sensor

Parameter Observation/Value Mechanism Reference
Analyte Fe³⁺ ions Selective binding researchgate.net
Signal Colorimetric change (White to Orange) Alteration of ligand's electronic absorption upon ion coordination. researchgate.net
Selectivity High for Fe³⁺ Specific coordination chemistry between the pyrazole moiety and the ferric ion. researchgate.net
Detection Limit 2.19 × 10⁻⁶ M High sensitivity for trace amount detection. researchgate.net

Self-Assembly and Supramolecular Materials (Investigation of Driving Forces)

The ability of this compound and its isomers to form ordered, self-assembled structures is primarily driven by specific and directional intermolecular interactions, particularly hydrogen bonding.

Crystal structure analyses of closely related compounds reveal the critical role of hydrogen bonds in forming extended supramolecular architectures. The amine group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors.

Key driving forces and resulting structures include:

N—H⋯O and C—H⋯O Hydrogen Bonds: In 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, these interactions link molecules together to form a stable three-dimensional network. nih.gov

N—H⋯N and N—H⋯O Hydrogen Bonds: In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, intermolecular N—H⋯N and N—H⋯O hydrogen bonds create two-dimensional sheets within the crystal lattice. researchgate.net

Two-Dimensional Networks: A complex pyridinyl-substituted nitrophenyl pyrazol-amine also forms a two-dimensional network parallel to the b-c plane, driven by hydrogen bonds from the amino function to a pyridine (B92270) nitrogen and a nitro-group oxygen on adjacent molecules. nih.gov

These studies collectively demonstrate that the functional groups on the this compound scaffold provide the necessary directional interactions to guide self-assembly into well-defined supramolecular materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Accessibility and Scope

While methods for synthesizing pyrazole (B372694) derivatives exist, the development of more efficient, sustainable, and versatile strategies remains a key research goal. Future investigations could explore:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend. Research into microwave-assisted synthesis or the use of nanocatalysts, such as the reported Fe2O3@SiO2/In2O3 nanomagnetic catalyst for synthesizing related pyrazole-5-amine derivatives, could offer faster reaction times and easier product isolation. researchgate.net

One-Pot Reactions: Multi-component reactions that allow the construction of complex molecules in a single step are highly desirable. Developing one-flask procedures, similar to those used for pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, would improve efficiency and reduce waste. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing the synthesis of 1-(4-nitrophenyl)-1H-pyrazol-3-amine and its analogues for flow reactors could enable large-scale production for further studies and applications.

Catalyst Development: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and biocatalysts, could lead to higher yields and regioselectivity. For instance, aminated starch has been used as a biocatalyst in the synthesis of other pyrazolone (B3327878) derivatives. mdpi.com A reported method for N-alkyl and N-aryl pyrazole synthesis utilizes no inorganic reagents and proceeds under mild conditions, highlighting a move towards more practical protocols. acs.org

Advanced Computational Modeling for Predictive Research and Hypothesis Generation

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict geometric parameters, spectroscopic properties, and electronic charge distributions. nih.gov Such studies can help in understanding the reactivity and potential applications of the molecule. For example, DFT calculations on related pyrazole derivatives have been used to predict their nonlinear optical (NLO) properties. nih.gov

Molecular Docking Simulations: To explore the biological potential of derivatives, molecular docking can predict the binding affinity and interactions with biological targets like enzymes and receptors. nih.gov This can accelerate the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with observed activity, QSAR models can be built to predict the properties of newly designed molecules, saving time and resources in their synthesis and testing.

Collision Cross Section (CCS) Prediction: As a valuable parameter in mass spectrometry-based analysis, predicted CCS values can aid in the identification and characterization of the compound and its metabolites in complex mixtures. uni.luuni.lu

Computational MethodPredicted PropertyPotential ApplicationReference
Density Functional Theory (DFT)Geometric parameters, Spectroscopic properties, NLO propertiesUnderstanding reactivity, materials science nih.gov
Molecular DockingBinding affinity to biological targetsDrug discovery nih.gov
QSARPredictive models for biological activityRational design of new derivatives
Collision Cross Section (CCS) PredictionIon mobility in mass spectrometryCompound identification and metabolomics uni.luuni.lu

Expansion of Mechanistic Studies in Diverse Chemical and Biological Contexts

A deeper understanding of how this compound participates in chemical reactions and biological processes is crucial. Future mechanistic studies should include:

Kinetic Analysis: Detailed kinetic studies of synthetic reactions can help to optimize conditions and understand the rate-determining steps. Mechanistic studies on pyrazole synthesis have revealed the importance of factors like oxidant coordination in rate-limiting steps. nih.gov

Intermediate Trapping and Characterization: The isolation and characterization of reaction intermediates can provide direct evidence for proposed reaction pathways. nih.gov

Isotopic Labeling Studies: Using isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing unambiguous mechanistic insights.

Biochemical Assays: For biologically active derivatives, detailed enzymatic and cellular assays are needed to elucidate the mechanism of action at the molecular level. This includes identifying specific binding targets and downstream signaling pathways.

Development of Structure-Activity Relationships for Targeted Functional Properties

Systematic modification of the this compound scaffold is key to developing compounds with tailored properties. Future research should focus on establishing clear structure-activity relationships (SAR) for various applications:

Medicinal Chemistry: By synthesizing and testing a library of analogues with variations at the amine group, the pyrazole ring, and the nitrophenyl moiety, it is possible to identify key structural features responsible for any observed biological activity. mdpi.com For example, modifications of related pyrazole cores have led to the development of potent anti-inflammatory agents and kinase inhibitors. nih.govnih.gov

Materials Science: For applications in materials science, such as nonlinear optics, SAR studies can guide the design of molecules with enhanced hyperpolarizability. The position and nature of electron-donating and electron-withdrawing groups can significantly impact these properties. nih.gov

Catalysis: If the compound or its derivatives are found to have catalytic activity, SAR studies can help in designing more efficient and selective catalysts.

Structural ModificationTarget PropertyRationaleReference
Substitution on the phenyl ringBiological activity, NLO propertiesAlters electronic properties and steric hindrance. nih.gov
Functionalization of the amine groupPharmacokinetics, target bindingCan improve solubility and introduce new interaction points. nih.gov
Substitution on the pyrazole ringReactivity, regioselectivityModifies the electronic nature and shape of the core scaffold. nih.gov

Integration with Emerging Technologies in Chemical Science

The functional properties of this compound and its derivatives can be enhanced and exploited through integration with cutting-edge technologies:

Nanotechnology: The incorporation of these molecules into nanomaterials, such as nanoparticles or nanosheets, could lead to novel drug delivery systems, sensors, or electronic devices. For instance, amino-functionalized magnetic nanoparticles have been explored for various applications. researchgate.net

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and engage in π–π stacking interactions can be harnessed to create self-assembling systems and functional supramolecular materials. nih.govnih.gov

Chemical Biology: The development of chemical probes based on the this compound scaffold can help in studying biological processes and identifying new drug targets.

Electrocatalysis: The redox properties of the nitrophenyl group could be exploited in the design of new electrocatalysts for important chemical transformations. researchgate.net

By pursuing these research avenues, the scientific community can continue to unlock the vast potential of this compound and its derivatives, paving the way for new discoveries and applications across a wide range of scientific disciplines.

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(4-nitrophenyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling reactions using copper(I) catalysts (e.g., copper(I) bromide) and cesium carbonate as a base under dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield intermediates like 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For instance, HRMS (ESI) m/zm/z 215 ([M+H]+^+) validates molecular weight .

Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of pyrazole derivatives like this compound?

1H^1H-NMR is critical for distinguishing pyrazole ring protons (δ 7.0–8.5 ppm) and nitrophenyl groups (δ 8.0–8.5 ppm). For example, in related compounds, coupling constants (J=2.8HzJ = 2.8 \, \text{Hz}) confirm substituent positions on the pyrazole ring . Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3298 cm1^{-1} for amines) .

Q. What crystallographic parameters are critical for resolving the crystal structure of nitrophenyl-pyrazole derivatives?

Single-crystal X-ray diffraction (SCXRD) with a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. For example, a triclinic P1P1 space group with unit cell parameters a=8.5088A˚,b=9.8797A˚,c=10.4264A˚a = 8.5088 \, \text{Å}, b = 9.8797 \, \text{Å}, c = 10.4264 \, \text{Å}, and angles α=79.906,β=78.764,γ=86.245\alpha = 79.906^\circ, \beta = 78.764^\circ, \gamma = 86.245^\circ was reported for a structurally similar compound . Data refinement using SHELXL97 ensures accuracy (RR-factor < 0.07) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl group influence the reactivity of 1H-pyrazol-3-amine derivatives in medicinal chemistry applications?

The electron-withdrawing nitro group enhances electrophilic substitution reactivity at the pyrazole C4 position. For example, in kinase inhibitor design, the nitro group stabilizes charge-transfer interactions with ATP-binding pockets, as demonstrated in JNK3 inhibition studies (IC50_{50} = 0.28 µM) . Computational modeling (e.g., docking with AutoDock Vina) can predict binding affinities by analyzing π-π stacking and hydrogen-bonding interactions with residues like Lys93 .

Q. What strategies mitigate discrepancies in crystallographic data for pyrazole derivatives with flexible substituents?

Discrepancies arise from torsional flexibility in the nitrophenyl group. Multi-conformer refinement in SHELXL and validation tools like PLATON’s ADDSYM can detect missed symmetry . For example, a study resolved disorder in a related compound by refining two occupancy models (0.65:0.35) for the nitrophenyl group .

Q. How are structure-activity relationships (SARs) established for this compound analogs in antibacterial research?

Systematic substitution at the pyrazole C5 position with groups like 4-fluorophenyl or pyridinyl modulates lipophilicity (clogP) and antibacterial potency. For instance, analogs with a 4-fluorophenyl substituent showed MIC values of 2 µg/mL against Staphylococcus aureus due to enhanced membrane penetration . Dose-response curves and time-kill assays validate bactericidal vs. bacteriostatic effects .

Methodological Considerations

Parameter Example Data Reference
Crystallographic RR-factorR=0.070R = 0.070, wR=0.247wR = 0.247
HRMS accuracy±0.001 Da (ESI, [M+H]+^+)
Kinase inhibition IC50_{50}0.28 µM (JNK3)
Antibacterial MIC2 µg/mL (S. aureus)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.